molecular formula C12H12BrN B180831 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 132253-56-6

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B180831
M. Wt: 250.13 g/mol
InChI Key: YPUAFHPQVHBZKH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole” is not available in the current resources .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole” are not explicitly mentioned in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties for “1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole” are not available in the current resources .

Scientific Research Applications

Luminescent Polymer Development

1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole has been utilized in the development of highly luminescent polymers. These polymers exhibit strong fluorescence and quantum yield due to the incorporation of pyrrole units, making them suitable for applications in materials science and optoelectronics (Zhang & Tieke, 2008).

Organic Synthesis and Photocatalysis

In organic synthesis, this compound is involved in the formation of pyrrolo[1,2-a]quinolines and ullazines through reactions with aromatic alkynes under visible light, showcasing its potential in photocatalytic applications (Das, Ghosh, & Koenig, 2016).

Catalysis in Chemical Reactions

The compound is used in synthesizing catalysts for Suzuki-type C−C coupling, a vital reaction in organic chemistry. This application leverages the unique reactivity of pyrrole derivatives in forming complex molecules (Mazet & Gade, 2001).

Corrosion Inhibition

Research has shown that derivatives of 1H-pyrrole-2,5-dione, a close relative of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole, are effective as corrosion inhibitors for carbon steel in acidic media, suggesting potential applications in material protection and engineering (Zarrouk et al., 2015).

Solubility and Solvent Studies

The solubility of this compound in various solvents has been extensively studied, providing valuable data for its application in chemical processes and pharmaceutical formulations (Yanxun Li et al., 2019).

Structural and Quantum Mechanical Studies

Structural and quantum mechanical properties of pyrrole analogues, similar to 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole, are explored to understand their electronic and photophysical properties. This research contributes to the development of new materials with potential electronic or photonic applications (Srikanth et al., 2020).

Photophysical Properties

Studies on the photophysical properties of related pyrrole compounds have led to insights into their electronic and structural characteristics, which are critical in the development of optoelectronic devices (Hildebrandt, Schaarschmidt, & Lang, 2011).

Safety And Hazards

The safety data sheets (SDS) provide information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. The specific safety and hazards information for “1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole” is not available in the current resources .

properties

IUPAC Name

1-(2-bromophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUAFHPQVHBZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356979
Record name 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole

CAS RN

132253-56-6
Record name 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Salameh, F Minio, G Rossini, A Marrocchi… - Green Synthesis and …, 2023 - Elsevier
By exploiting the combined use of a heterogeneous recyclable palladium(II)-bis(N-heterocyclic carbene) catalyst and cyclopentyl methyl ether (CPME) as a convenient recoverable …
Number of citations: 0 www.sciencedirect.com
D Saha, R Ghosh, R Dutta, AK Mandal… - Journal of Organometallic …, 2015 - Elsevier
In order to assess relative contribution of steric factors and electron-richness of phosphine ligands on biaryl-type scaffolds, a set of 1-aryl-pyrazole/pyrrole derived ligands L1–L6 …
Number of citations: 1 www.sciencedirect.com
S Ahmed, A Mital, A Akhir, D Saxena… - European Journal of …, 2023 - Elsevier
A series of pyrrole-thiazolidinone hybrids was designed, synthesized and evaluated for activities against ESKAP bacteria panel and mycobacterial pathogens. From the series, …
Number of citations: 3 www.sciencedirect.com
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com
TC Leboho - 2013 - wiredspace.wits.ac.za
This thesis describes the application of the Sonogashira coupling reaction to access a variety of 5-and 7-azaindoles derivatives. The background chapter paints a picture about the …
Number of citations: 1 wiredspace.wits.ac.za

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